N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-10-6-9-16(13-18)22(26)24-20-12-11-17(23)14-19(20)21(25)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYLTIQMMFDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Chloride Intermediate: The reaction of benzoyl chloride with 2-amino-4-chlorophenol under basic conditions to form N-(2-benzoyl-4-chlorophenyl)amine.
Amidation: The final step involves the reaction of the sulfonylated intermediate with benzoyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Degradation Pathways
Compound: N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide
- Molecular Formula : C₁₅H₁₃N₂O₂Cl
- Key Features: Formed as a reversible intermediate during the acidic degradation of nordiazepam . Contains a 2-benzoyl-4-chlorophenyl group but lacks the ethylsulfonyl substituent present in the target compound.
- Analytical Data: Identified via LC-MS ([M+H]⁺ = 289.0), NMR, and IR spectroscopy . Exhibits a reversible equilibrium with nordiazepam under acidic conditions, with a peak area ratio of 0.75 (nordiazepam:intermediate) in stored solutions .
| Parameter | Target Compound | N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide |
|---|---|---|
| Core Structure | Benzamide with ethylsulfonyl | Benzamide with acetamide |
| Substituents | 3-Ethylsulfonyl, 2-benzoyl-4-chlorophenyl | 2-Benzoyl-4-chlorophenyl, 2-aminoacetamide |
| Molecular Weight | ~393.8 Da (estimated) | 288.1 Da |
| Stability | Likely stable due to sulfonyl group | Reversible with nordiazepam in acidic conditions |
Key Insight : The ethylsulfonyl group in the target compound may enhance stability compared to the acetamide-containing analog, which undergoes reversible degradation .
Ethylsulfonyl-Containing Derivatives in Medicinal Chemistry
Compound : 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine (Example 132)
- Molecular Formula : C₁₈H₁₆ClN₃O₃S
- Key Features :
| Parameter | Target Compound | Example 132 |
|---|---|---|
| Core Structure | Benzamide | 1,3-Oxazol |
| Substituents | 3-Ethylsulfonyl, 2-benzoyl-4-chlorophenyl | 5-Ethylsulfonyl, 2-methoxy, 4-chlorophenyl |
| Molecular Weight | ~393.8 Da | 389.8 Da |
| Functional Groups | Benzamide, benzoyl, Cl, ethylsulfonyl | Oxazol, methoxy, Cl, ethylsulfonyl |
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₄ClN₃O₂S, with a molecular weight of approximately 351.88 g/mol. The compound features a benzamide backbone with an ethylsulfonyl group and a chlorophenyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzoyl Chloride Intermediate : Reacting benzoyl chloride with 2-amino-4-chlorophenol under basic conditions to yield N-(2-benzoyl-4-chlorophenyl)amine.
- Amidation : The sulfonylated intermediate is then reacted with benzoyl chloride to form the target compound.
These methods can be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thus altering cellular processes.
- Receptor Modulation : It can interact with cell surface or intracellular receptors, potentially influencing signal transduction pathways.
- Gene Expression Alteration : The compound might affect the expression levels of genes associated with disease processes, particularly in cancer.
Biological Activity and Applications
Research has indicated that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are critical for determining its potency against these cell lines .
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment.
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various derivatives based on the benzamide scaffold, including this compound. The results indicated significant inhibition of cell viability in treated groups compared to controls, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the interaction of this compound with human constitutive androstane receptor (CAR), revealing its role in modulating hepatic functions and suggesting implications for drug metabolism and detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
